molecular formula C7H6ClFZn B1588737 2-Fluorobenzylzinc chloride CAS No. 312693-05-3

2-Fluorobenzylzinc chloride

Cat. No.: B1588737
CAS No.: 312693-05-3
M. Wt: 210.0 g/mol
InChI Key: PLNYKKXFDVJFHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzylzinc chloride is an organozinc compound with the chemical formula C₇H₆ClFZn. It is typically found as a solution in tetrahydrofuran (THF) and is used as a reagent in organic synthesis. This compound is known for its reactivity and is utilized in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzylzinc chloride is commonly prepared by the reaction of 2-fluorobenzyl halide with zinc in the presence of anhydrous ether. The general reaction can be represented as follows: [ \text{2-Fluorobenzyl halide} + \text{Zinc} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the preparation involves the use of zinc powder and 2-fluorobenzyl halide in an inert atmosphere to prevent oxidation. The reaction is typically carried out in tetrahydrofuran at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzylzinc chloride undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with aryl halides can produce biaryl compounds.

Scientific Research Applications

2-Fluorobenzylzinc chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: It serves as a tool for the modification of biomolecules in biochemical research

Mechanism of Action

The mechanism by which 2-fluorobenzylzinc chloride exerts its effects involves the transfer of the benzyl group to an electrophilic center. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack of the benzyl group on the electrophile. This process is often catalyzed by palladium complexes, which enhance the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

    Benzylzinc chloride: Similar in structure but lacks the fluorine substituent.

    2-Chlorobenzylzinc chloride: Contains a chlorine substituent instead of fluorine.

    2-Bromobenzylzinc chloride: Contains a bromine substituent instead of fluorine.

Uniqueness: 2-Fluorobenzylzinc chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine substituent can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

chlorozinc(1+);1-fluoro-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNYKKXFDVJFHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381063
Record name Chlorozinc(1+) (2-fluorophenyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-05-3
Record name Chlorozinc(1+) (2-fluorophenyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzylzinc chloride
Reactant of Route 2
2-Fluorobenzylzinc chloride
Reactant of Route 3
2-Fluorobenzylzinc chloride
Reactant of Route 4
2-Fluorobenzylzinc chloride
Reactant of Route 5
2-Fluorobenzylzinc chloride
Reactant of Route 6
2-Fluorobenzylzinc chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.